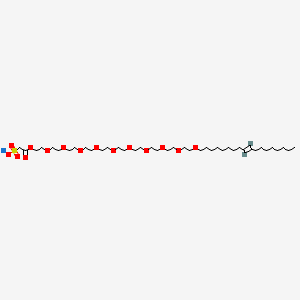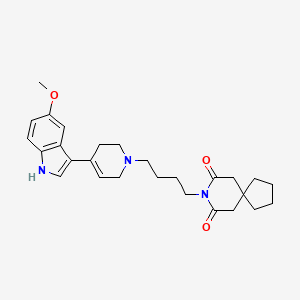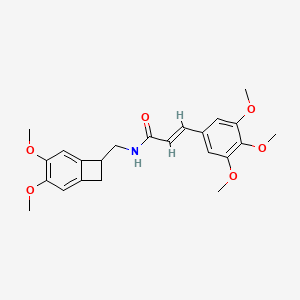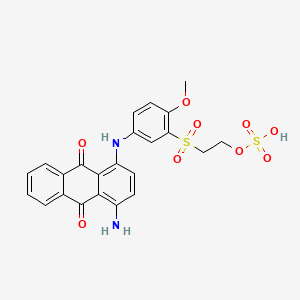
2-((5-((1-Amino-9,10-dioxo-4-anthryl)amino)-2-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-((1-Amino-9,10-dioxo-4-anthryl)amino)-2-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate is a complex organic compound that features a sulphonyl group, an anthraquinone derivative, and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((1-Amino-9,10-dioxo-4-anthryl)amino)-2-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate typically involves multiple steps:
Formation of the Anthraquinone Derivative: The starting material, 1-amino-9,10-dioxo-4-anthracene, is synthesized through the oxidation of anthracene.
Amination Reaction: The anthraquinone derivative undergoes an amination reaction with 2-methoxyphenylamine under controlled conditions to form the intermediate product.
Sulphonylation: The intermediate product is then reacted with a sulphonyl chloride derivative to introduce the sulphonyl group.
Esterification: Finally, the compound is esterified with hydrogen sulphate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthraquinone moiety.
Reduction: Reduction reactions can target the carbonyl groups in the anthraquinone structure.
Substitution: The amino and sulphonyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
科学的研究の応用
Chemistry
Dye Synthesis: The compound can be used as a precursor for the synthesis of dyes and pigments due to its chromophoric properties.
Catalysis: It may serve as a catalyst or catalyst precursor in organic reactions.
Biology
Fluorescent Probes: The compound’s fluorescent properties make it useful in biological imaging and as a fluorescent probe.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing a tool for biochemical studies.
Medicine
Drug Development:
Diagnostic Agents: Use as a diagnostic agent in medical imaging.
Industry
Material Science: Applications in the development of advanced materials, such as organic semiconductors.
Environmental Science: Use in environmental monitoring and pollutant detection.
作用機序
The compound exerts its effects through various mechanisms depending on its application:
Molecular Targets: It may target specific enzymes, receptors, or cellular structures.
Pathways Involved: Involvement in oxidative stress pathways, signal transduction pathways, or metabolic pathways.
類似化合物との比較
Similar Compounds
1-Amino-9,10-dioxo-4-anthracene: A simpler anthraquinone derivative.
2-Methoxyphenylamine: A precursor used in the synthesis of the compound.
Sulphonyl Chloride Derivatives: Used in the sulphonylation step.
Uniqueness
Structural Complexity: The combination of anthraquinone, amino, and sulphonyl groups makes it unique.
Functional Versatility: Its ability to participate in various chemical reactions and applications in multiple fields.
特性
CAS番号 |
73167-24-5 |
|---|---|
分子式 |
C23H20N2O9S2 |
分子量 |
532.5 g/mol |
IUPAC名 |
2-[5-[(4-amino-9,10-dioxoanthracen-1-yl)amino]-2-methoxyphenyl]sulfonylethyl hydrogen sulfate |
InChI |
InChI=1S/C23H20N2O9S2/c1-33-18-9-6-13(12-19(18)35(28,29)11-10-34-36(30,31)32)25-17-8-7-16(24)20-21(17)23(27)15-5-3-2-4-14(15)22(20)26/h2-9,12,25H,10-11,24H2,1H3,(H,30,31,32) |
InChIキー |
XDPWPTVQRHDJAK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)CCOS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


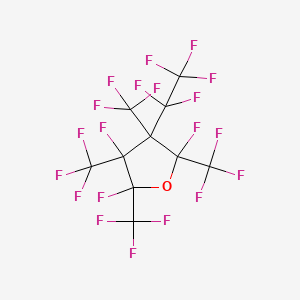
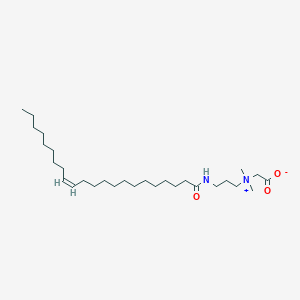

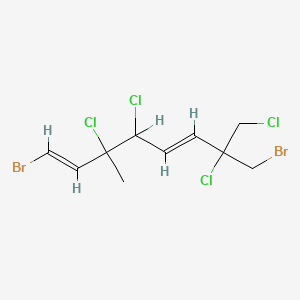

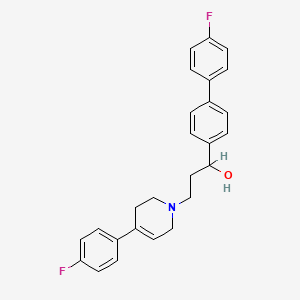


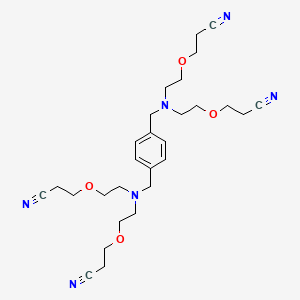
![2,6-Dihydro-9-methoxy-5,11-dimethyl-1H-pyrido[4,3-B]carbazol-1-one](/img/structure/B12696551.png)

